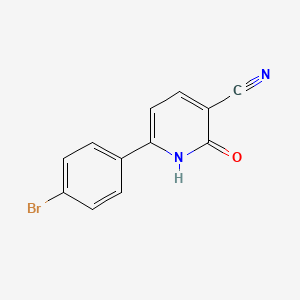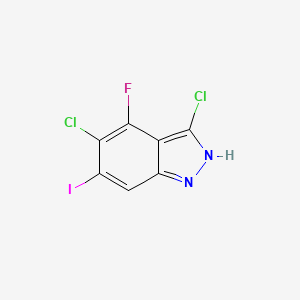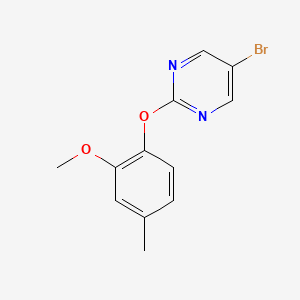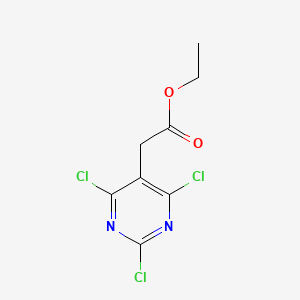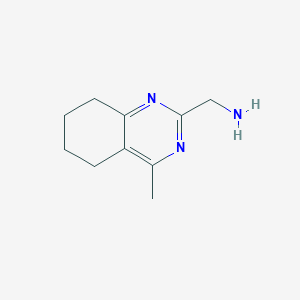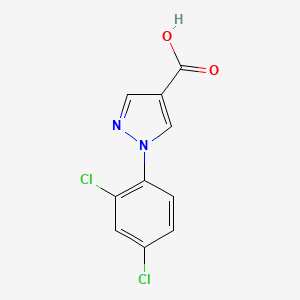
1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
The compound “1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid” is likely to be a derivative of dichlorophenylacetic acid . Dichlorophenylacetic acid is a compound that has been used in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for “1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid” were not found, similar compounds have been synthesized through various methods .Molecular Structure Analysis
The molecular structure of “1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid” would likely be similar to that of dichlorophenylacetic acid .Applications De Recherche Scientifique
-
Extraction of Hydrochloric and Nitric Acid
- Field : Chemistry
- Application : This compound is used in the extraction of hydrochloric and nitric acid .
- Method : The extraction process involves the formation of monosolvates as an exothermic process . The proton-accepting center of tebuconazole is N4 atom of the triazole ring .
- Results : Effective extraction constants of acids are evaluated .
-
Herbicide
- Field : Agriculture
- Application : 2,4-Dichlorophenoxyacetic acid, a compound with a similar structure, is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth .
- Method : It is applied directly to the plants, causing uncontrolled growth and eventually killing the plant .
- Results : It is one of the oldest and most widely available herbicides and defoliants in the world, having been commercially available since 1945 .
-
Metabolic Function Examination
- Field : Pharmacology
- Application : A blocking agent with a similar structure, dl-1-(2’,4’-dichlorophenyl)-2-t-butylaminoethanol (DCB), is used to examine metabolic functions .
- Method : The influence of isoproterenol and DCB on metabolic functions has been examined .
- Results : Isoproterenol increased free fatty acid release and produced a pattern of glucose metabolism in tissue similar to that produced by epinephrine and norepinephrine .
-
Suzuki–Miyaura Coupling
- Field : Chemistry
- Application : This compound is used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method : The process involves the use of organoboron reagents, with properties that have been tailored for application under specific SM coupling conditions .
- Results : The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .
-
Protodeboronation
- Field : Organic Chemistry
- Application : Protodeboronation and its application in synthesis .
- Method : The process involves the use of organisch-chemisches Institut, Westf¨alische Wilhelms-Universit ¨at, Corrensstra be40, 48149 M¨unster, Germany .
- Results : The results of this application are not specified in the source .
-
Formal Anti-Markovnikov Hydromethylation of Alkenes
- Field : Organic Chemistry
- Application : This compound is used in the formal anti-Markovnikov hydromethylation of alkenes .
- Method : The process involves the use of a radical approach for catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters .
- Results : The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .
-
Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid
- Field : Organic Chemistry
- Application : 2,4-Dichloro-3,5-difluorobenzoic acid was synthesised from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield .
- Method : The synthesis involves a reaction sequence involving nitration, selective reduction, diazotisation and chlorination .
- Results : The results of this application are not specified in the source .
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-7-1-2-9(8(12)3-7)14-5-6(4-13-14)10(15)16/h1-5H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVDXAMDPPHMCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



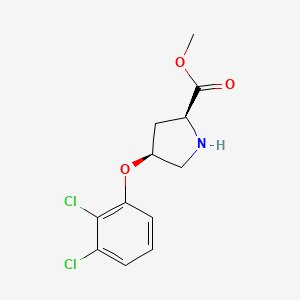

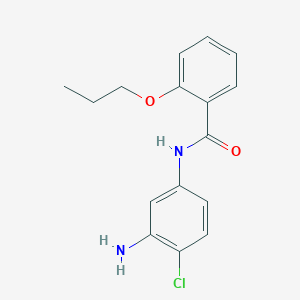
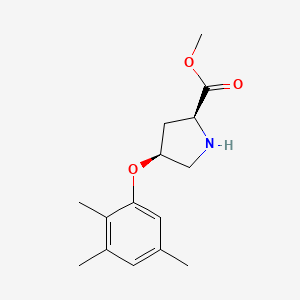
![N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1437517.png)
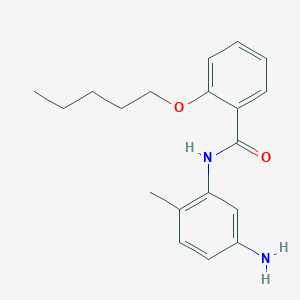
![[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1437521.png)
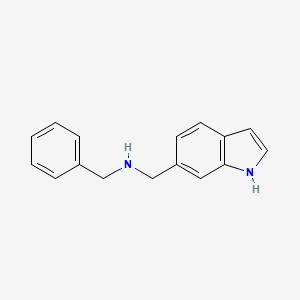
![N1-[2-(2-chlorophenoxy)ethyl]-N2,N2-diethyl-1,2-ethanediamine](/img/structure/B1437523.png)
